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Compound of Interest

Compound Name: Trimethylcyclohexanol

Cat. No.: B073185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3,5-

trimethylcyclohexanol, a versatile organic compound with applications in various industries.

The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for its cis and trans isomers, offering valuable insights for structural

elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For 3,3,5-trimethylcyclohexanol, both ¹H and ¹³C

NMR are essential for distinguishing between the cis and trans isomers.

¹H NMR Spectral Data
Proton NMR spectroscopy provides information on the chemical environment and connectivity

of hydrogen atoms in a molecule.

Table 1: ¹H NMR Chemical Shifts (δ) for 3,3,5-Trimethylcyclohexanol Isomers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b073185?utm_src=pdf-interest
https://www.benchchem.com/product/b073185?utm_src=pdf-body
https://www.benchchem.com/product/b073185?utm_src=pdf-body
https://www.benchchem.com/product/b073185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Assignment

cis-3,3,5-

Trimethylcyclohexanol (δ,

ppm)

trans-3,3,5-

Trimethylcyclohexanol (δ,

ppm)

H-1 (CH-OH) ~3.9 (axial) ~3.4 (equatorial)

CH₃-5 ~0.85 ~0.95

CH₃-3 (axial) ~0.90 ~0.90

CH₃-3 (equatorial) ~1.00 ~1.00

Cyclohexyl Protons 1.0 - 2.0 1.0 - 2.0

OH Variable Variable

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration. The primary distinguishing feature is the chemical shift of the H-1 proton.

¹³C NMR Spectral Data
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: ¹³C NMR Chemical Shifts (δ) for 3,3,5-Trimethylcyclohexanol Isomers
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Carbon Assignment

cis-3,3,5-

Trimethylcyclohexanol (δ,

ppm)

trans-3,3,5-

Trimethylcyclohexanol (δ,

ppm)

C-1 (CH-OH) ~65 ~70

C-2 ~45 ~50

C-3 ~32 ~32

C-4 ~40 ~45

C-5 ~25 ~30

C-6 ~40 ~45

CH₃-5 ~22 ~22

CH₃-3 (axial) ~28 ~28

CH₃-3 (equatorial) ~33 ~33

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 3,3,5-Trimethylcyclohexanol

Functional Group Vibrational Mode
Absorption Range

(cm⁻¹)
Intensity

O-H Stretching (H-bonded) 3600 - 3200 Strong, Broad

C-H (sp³) Stretching 3000 - 2850 Strong

C-H Bending 1470 - 1365 Medium

C-O Stretching 1100 - 1000 Strong
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The IR spectrum for both isomers will be very similar, with the most prominent feature being the

broad O-H stretching band characteristic of alcohols.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The mass spectrum of 3,3,5-trimethylcyclohexanol provides information about its molecular

weight and fragmentation pattern. The molecular weight of 3,3,5-trimethylcyclohexanol is
142.24 g/mol .[1]

Table 4: Major Fragments in the Mass Spectrum of 3,3,5-Trimethylcyclohexanol

m/z Relative Intensity (%) Possible Fragment Ion

127 Moderate [M - CH₃]⁺

109 High [M - H₂O - CH₃]⁺

83 Moderate [C₆H₁₁]⁺

71 Moderate [C₅H₁₁]⁺

57 High [C₄H₉]⁺ (tert-butyl cation)

Note: The fragmentation pattern is for a mixture of cis and trans isomers. The base peak is

often observed at m/z 57, corresponding to the stable tert-butyl cation.

Experimental Protocols
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

Sample Preparation: Dissolve 5-10 mg of the trimethylcyclohexanol sample in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a

clean, dry NMR tube.

Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).
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Acquisition Parameters for ¹H NMR:

Number of scans: 8-16

Relaxation delay: 1-2 seconds

Pulse width: 30-45 degrees

Acquisition Parameters for ¹³C NMR:

Number of scans: 128-1024 (due to the low natural abundance of ¹³C)

Relaxation delay: 2-5 seconds

Proton decoupling is applied to simplify the spectrum.

Infrared (IR) Spectroscopy
FTIR spectra are typically recorded using a Fourier Transform Infrared Spectrometer.

Sample Preparation (KBr Pellet Method):

Grind a small amount of the solid trimethylcyclohexanol sample with anhydrous

potassium bromide (KBr) in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Thin Film Method):

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or

acetone).

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to

evaporate, leaving a thin film of the sample.

Data Acquisition: Place the KBr pellet or salt plate in the sample holder of the FTIR

spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
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Mass Spectrometry
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI)

source.

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via

a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile samples.

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass

analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualizations
Spectroscopic Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for utilizing different spectroscopic

techniques to determine the structure of an unknown compound, such as an isomer of

trimethylcyclohexanol.
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Spectroscopic Analysis Workflow

Spectroscopic Techniques

Derived Information

IR Spectroscopy

Functional Groups (e.g., -OH)

Mass Spectrometry

Molecular Weight and Formula

NMR Spectroscopy

Connectivity and Stereochemistry

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for structural elucidation.

Mass Spectrometry Fragmentation of 3,3,5-
Trimethylcyclohexanol
This diagram illustrates the key fragmentation pathways of 3,3,5-trimethylcyclohexanol in an

electron ionization mass spectrometer.
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Mass Spectrometry Fragmentation of 3,3,5-Trimethylcyclohexanol

Major Fragments

[C₉H₁₈O]⁺˙
m/z = 142
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- CH₃˙

[M - H₂O]⁺˙
m/z = 124

- H₂O

[C₄H₉]⁺
m/z = 57 (tert-butyl)

α-cleavage

[M - H₂O - CH₃]⁺
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- CH₃˙
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Caption: Key fragmentation pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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